1-ethyl-3-methyl-1H-pyrazole

Descripción general

Descripción

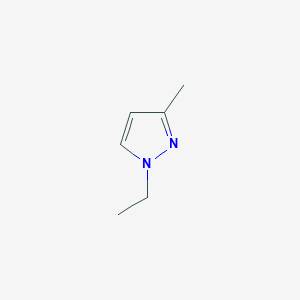

1-Ethyl-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles, including this compound, are known for their versatility in organic synthesis and medicinal chemistry . These compounds often serve as building blocks for more complex heterocyclic systems with significant pharmaceutical relevance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazines . For instance, the condensation of ethyl acetoacetate with methylhydrazine under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of pyrazoles often employs catalytic processes to enhance yield and selectivity. Transition-metal catalysts, such as palladium or copper, are frequently used in these reactions . Additionally, one-pot multicomponent processes and photoredox reactions have been explored to streamline the synthesis and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form pyrazole oxides.

Reduction: Reduction reactions can convert pyrazoles into pyrazolines using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Bromine in acetic acid or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Aryl halides in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Pyrazolines.

Substitution: N-arylpyrazoles.

Aplicaciones Científicas De Investigación

1-Ethyl-3-methyl-1H-pyrazole has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and reducing inflammation .

Comparación Con Compuestos Similares

1-Methyl-3-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethyl group.

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate: Contains an additional carboxylate group.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The ethyl and methyl groups provide distinct steric and electronic effects compared to other pyrazole derivatives .

Actividad Biológica

1-Ethyl-3-methyl-1H-pyrazole (EMPy) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of immunology and pharmacology. This article delves into the biological activity of EMPy, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which is known for conferring various biological properties. The presence of substituents on the pyrazole ring can significantly influence its activity. For instance, modifications at the 5-position of the pyrazole have been shown to enhance its biological efficacy.

Biological Activities

1. Immunomodulatory Effects

EMPy has been identified as a potent agonist of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response. Research indicates that EMPy enhances STING activation, leading to increased production of type I interferons and other cytokines, thereby bolstering the immune response against pathogens and tumors .

2. Antiproliferative Activity

Studies have demonstrated that EMPy exhibits antiproliferative effects against various cancer cell lines. For example, in vitro assays revealed that EMPy has significant activity against HeLa and A549 cell lines, with IC50 values indicating effective inhibition of cell growth . The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest.

3. Antimicrobial Properties

EMPy derivatives have been explored for their antimicrobial activities. In particular, compounds derived from EMPy have shown promising results against various bacterial strains and fungi. For instance, certain derivatives exhibited high levels of inhibition against Mythimna separate and Helicoverpa armigera, indicating potential applications in agricultural pest control .

Case Studies

Case Study 1: STING Agonism

In a study focusing on VHL-recruiting STING PROTACs (Proteolysis Targeting Chimeras), EMPy was utilized as a model compound to assess its ability to promote STING degradation via E3 ligase recruitment. The results indicated that EMPy effectively modulated STING levels in renal cell carcinoma (RCC) models, showcasing its potential in cancer therapy through immune modulation .

Case Study 2: Anticancer Activity

A comprehensive evaluation of EMPy's anticancer properties revealed that it not only inhibited cell proliferation but also triggered apoptosis in cancer cells. The study provided detailed IC50 values across multiple cell lines, establishing a structure-activity relationship that highlights the importance of specific functional groups in enhancing biological activity .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Immunomodulation | Human immune cells | N/A | STING pathway activation |

| Antiproliferative | HeLa | 0.058 | Induction of apoptosis |

| Antiproliferative | A549 | 0.035 | Cell cycle arrest |

| Antimicrobial | Mythimna separate | N/A | Inhibition of growth |

| Antimicrobial | Helicoverpa armigera | N/A | Inhibition of growth |

Propiedades

IUPAC Name |

1-ethyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-4-6(2)7-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWUGFSHWYDKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475601 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-57-9 | |

| Record name | 1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.